Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide
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Overview
Description
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that features a unique combination of benzothiazole and thiochroman structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction to form benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition reactions, piperidine for condensation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as DprE1, which is involved in the biosynthesis of mycobacterial cell walls . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds share the benzothiazole moiety and have shown anti-mycobacterial activity.
Benzoxazole-appended substituted 1,2,3-triazoles: These compounds have similar structural features and exhibit antibacterial activity.
Uniqueness
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is unique due to its combination of benzothiazole and thiochroman structures, which confer distinct chemical and biological properties
Biological Activity
Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy in different therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
Property | Details |
---|---|
Molecular Formula | C21H21NO4S3 |
Molecular Weight | 447.6 g/mol |
IUPAC Name | Methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
InChI Key | BOIKXZDJPKRMSG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst. The compound's unique structure allows it to undergo various chemical transformations such as oxidation and substitution reactions.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing the benzothiazole moiety exhibit significant activity against various bacterial strains. The mechanism of action often involves inhibition of essential enzymes in bacterial cell wall biosynthesis, particularly DprE1 in mycobacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This action is crucial for developing new treatments for cancers such as prostate cancer . The antiproliferative effects observed suggest that it may serve as a lead compound for further drug development.
Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been shown to inhibit specific enzymes effectively. For instance, it has demonstrated significant inhibition against certain sulfatases and other related enzymes involved in metabolic pathways .
Study on Antitubercular Activity
A study published in a reputable journal examined the antitubercular activity of benzothiazole derivatives. This compound was included in the screening process and exhibited promising results against Mycobacterium tuberculosis strains. The study emphasized the importance of structural modifications in enhancing biological activity .
Clinical Relevance
Another significant study focused on the compound's potential application in treating multidrug-resistant bacterial infections. The results indicated that modifications to the benzothiazole structure could enhance its potency against resistant strains. This finding opens avenues for developing new antibiotics based on this scaffold .
Properties
Molecular Formula |
C21H21NO4S3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
methyl 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylate |
InChI |
InChI=1S/C21H21NO4S3/c1-21(2)10-11-29(24,25)18-14(13(19(23)26-3)8-9-15(18)21)12-27-20-22-16-6-4-5-7-17(16)28-20/h4-9H,10-12H2,1-3H3 |
InChI Key |
BOIKXZDJPKRMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)OC)C |
Origin of Product |
United States |
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